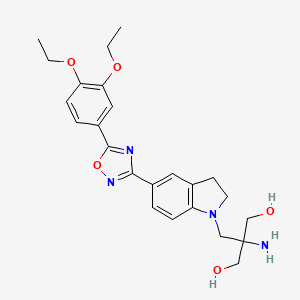![molecular formula C21H25N3O3S B10836974 phenyl N-[1-anilino-6-(ethanethioylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B10836974.png)
phenyl N-[1-anilino-6-(ethanethioylamino)-1-oxohexan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound known as US9359293, TA is a small molecular drug with the chemical formula C21H25N3O3S. It is a phenyl N-[1-anilino-6-(ethanethioylamino)-1-oxohexan-2-yl]carbamate. This compound has been studied for its potential therapeutic applications and its interactions with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US9359293, TA involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the aniline derivative, followed by the introduction of the ethanethioylamino group. The final step involves the formation of the carbamate linkage. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of US9359293, TA follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
US9359293, TA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
US9359293, TA has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its interactions with enzymes and proteins, particularly in the context of sirtuin inhibition.
Medicine: Research focuses on its potential therapeutic effects, including its role as a sirtuin inhibitor, which may have implications for diseases such as cancer and neurodegenerative disorders.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of US9359293, TA involves its interaction with specific molecular targets, such as sirtuins. Sirtuins are a family of proteins involved in regulating cellular processes, including aging and metabolism. US9359293, TA inhibits the activity of sirtuins by binding to their active sites, thereby modulating their function. This inhibition can lead to various biological effects, such as altered gene expression and protein activity .
Comparison with Similar Compounds
Similar Compounds
TB: Another sirtuin inhibitor with a similar structure but different functional groups.
TH: A compound with comparable biological activity but distinct chemical properties.
TM: Shares structural similarities but has unique pharmacological effects
Uniqueness
US9359293, TA stands out due to its specific binding affinity and selectivity for sirtuins. Its unique chemical structure allows for targeted inhibition, making it a valuable tool in research and potential therapeutic applications. The compound’s distinct properties also contribute to its effectiveness in various scientific studies .
Properties
Molecular Formula |
C21H25N3O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
phenyl N-[1-anilino-6-(ethanethioylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C21H25N3O3S/c1-16(28)22-15-9-8-14-19(20(25)23-17-10-4-2-5-11-17)24-21(26)27-18-12-6-3-7-13-18/h2-7,10-13,19H,8-9,14-15H2,1H3,(H,22,28)(H,23,25)(H,24,26) |
InChI Key |
KPDAUKDFHIWNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836894.png)
![2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid](/img/structure/B10836902.png)
![2-[(2-ethoxy-2-oxoethyl)-[2-(6-oxo-5H-purin-9-yl)ethyl]amino]ethylphosphonic acid](/img/structure/B10836909.png)
![[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B10836915.png)
![2-[3-methyl-1-(p-tolyl)-8,9-dihydro-7H-cyclopenta[f]quinolin-2-yl]pentanoic acid](/img/structure/B10836918.png)
![1-[[3-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-4H-chromeno[4,3-c][1,2]oxazol-7-yl]methyl]azetidine-3-carboxylic acid](/img/structure/B10836921.png)
![2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde](/img/structure/B10836926.png)
![1-(2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidin-5-yl)ethanone](/img/structure/B10836932.png)
![5-[2-(1-Phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10836933.png)
![3-[2-(2-amino-6-oxo-5H-purin-9-yl)ethyl-(2-phosphonoethyl)amino]propanoic acid](/img/structure/B10836938.png)
![(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid](/img/structure/B10836939.png)

![4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide](/img/structure/B10836952.png)
![4-fluoro-N-[2-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]ethyl]benzamide](/img/structure/B10836957.png)
